

# Solubility Profile of Adenine Sulphate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Adenine sulphate

CAS No.: 34791-69-0

Cat. No.: B7760082

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **adenine sulphate** in various solvents. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data, detailed experimental methodologies, and a logical workflow for solubility determination.

## Quantitative Solubility Data

The solubility of **adenine sulphate** is influenced by the solvent, temperature, and pH. The following tables summarize the available quantitative data for easy comparison.

Table 1: Solubility of **Adenine Sulphate** in Common Solvents

| Solvent                         | Form                      | Concentration                | Temperature   | Citation |
|---------------------------------|---------------------------|------------------------------|---------------|----------|
| Water                           | Hemisulfate               | 4 g/L                        | 20 °C         | [1]      |
| Water                           | Hemisulfate               | 4 mg/mL                      | Not Specified | [2]      |
| Water                           | Hemisulfate               | 2 mg/mL                      | 25 °C         | [3][4]   |
| Water                           | Dihydrate,<br>Hemisulfate | 1 g in 160 mL<br>(with heat) | Not Specified |          |
| Dimethyl<br>Sulfoxide<br>(DMSO) | Hemisulfate               | ~30 mg/mL                    | Not Specified |          |
| Dimethyl<br>Sulfoxide<br>(DMSO) | Hemisulfate               | <1mg/mL                      | 25 °C         |          |
| Dimethyl<br>Sulfoxide<br>(DMSO) | Hemisulfate               | Insoluble                    | Not Specified | [3][4]   |
| Dimethylformami<br>de           | Hemisulfate               | ~2 mg/mL                     | Not Specified |          |
| Ethanol                         | Hemisulfate               | <1mg/mL                      | 25 °C         |          |
| Ethanol                         | Hemisulfate               | Insoluble                    | Not Specified | [3]      |

 Table 2: Solubility of **Adenine Sulphate** in Aqueous Buffers and Acidic Solutions

| Solvent                         | Form                   | Concentration          | pH             | Citation     |
|---------------------------------|------------------------|------------------------|----------------|--------------|
| Phosphate-Buffered Saline (PBS) | Hemisulfate            | ~5 mg/mL               | 7.2            |              |
| 0.5 M Hydrochloric Acid (HCl)   | Dihydrate, Hemisulfate | 10 mg/mL               | Not Applicable |              |
| 0.5 M Hydrochloric Acid (HCl)   | Hemisulfate            | 10 mg/mL               | Not Applicable | [5][6][7][8] |
| 1 M Hydrochloric Acid (HCl)     | Not Specified          | 20 mg/mL (for Adenine) | Not Applicable |              |

It is important to note that some sources report conflicting data, particularly for DMSO. This may be due to differences in the experimental conditions, the specific form of **adenine sulphate** used (e.g., anhydrous vs. dihydrate), or the purity of the compound and solvents. For instance, one source suggests that moisture-absorbing DMSO reduces solubility.[3]

## Experimental Protocol for Solubility Determination

The following is a generalized yet detailed methodology for determining the equilibrium solubility of **adenine sulphate**, based on standard laboratory practices.

Objective: To determine the concentration of a saturated solution of **adenine sulphate** in a specific solvent at a given temperature.

Materials:

- **Adenine Sulphate** (crystalline solid)[9]
- Solvent of choice (e.g., water, DMSO, buffer)
- Analytical balance
- Volumetric flasks

- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer
- Calibrated pH meter (for buffer solutions)

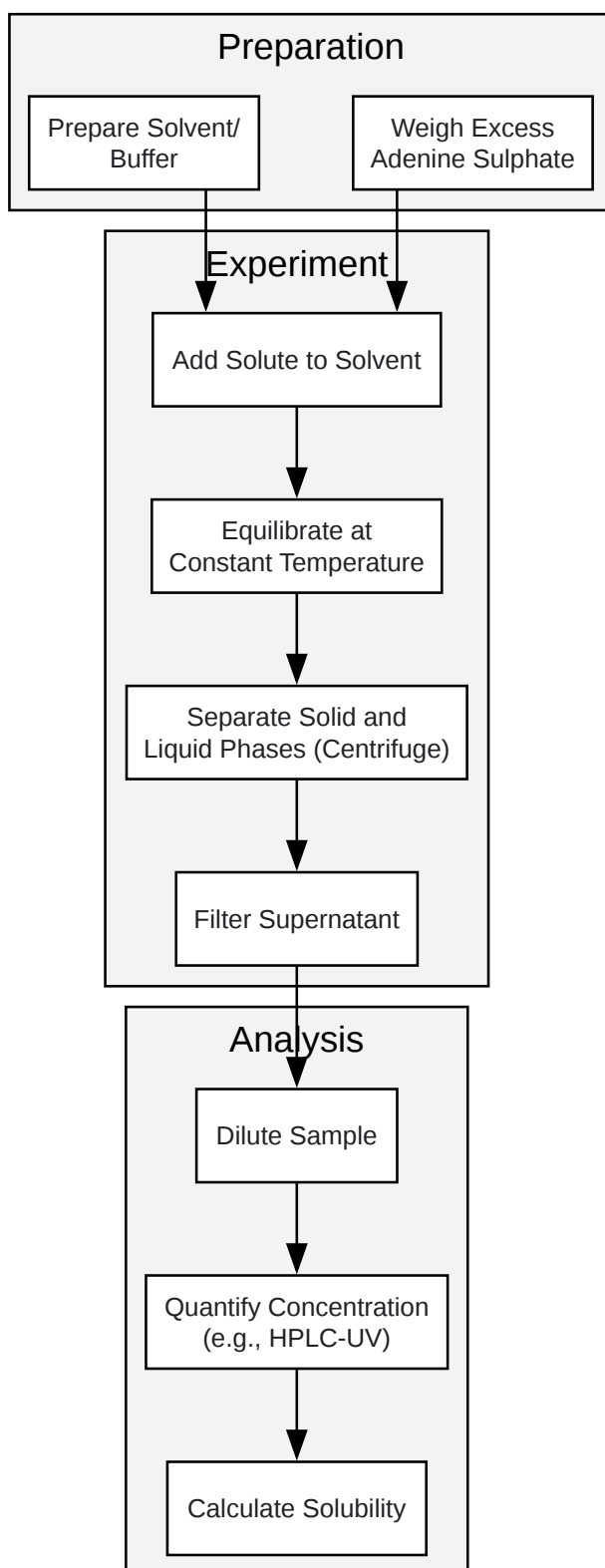
#### Procedure:

- **Preparation of Solvent:** Prepare the desired solvent. If using a buffer, accurately prepare and adjust the pH. It is recommended to degas the solvent to prevent bubble formation. For organic solvents, purging with an inert gas is advisable.<sup>[9]</sup>
- **Addition of Excess Solute:** Add an excess amount of **adenine sulphate** to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that a saturated solution is achieved.
- **Equilibration:** Place the container in a thermostatically controlled shaker or incubator set to the desired temperature. Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's properties. Preliminary studies may be needed to determine the optimal equilibration time.
- **Phase Separation:** After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.
- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the supernatant through a syringe filter.
- **Dilution:** Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the diluted sample using a validated analytical method.

- HPLC-UV: This is a common and accurate method. A calibration curve should be prepared using standard solutions of **adenine sulphate** of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve. The UV absorbance is typically measured at the  $\lambda_{\text{max}}$  of adenine, which is around 260 nm.[9]
- UV-Vis Spectrophotometry: A less specific but simpler method. A standard curve is generated by measuring the absorbance of several standard solutions at the  $\lambda_{\text{max}}$ . The concentration of the unknown sample is then calculated from its absorbance using the standard curve.
- Calculation: Calculate the solubility of **adenine sulphate** in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or g/L.

## Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of **adenine sulphate** solubility.



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Caption: Workflow for determining the solubility of **adenine sulphate**.

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